molecular formula C17H21FN4O2 B7168669 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7168669
M. Wt: 332.4 g/mol
InChI Key: GBKUAMRLSAQVRK-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a fluorophenyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

The next step involves the introduction of the fluorophenyl group, which can be achieved through a nucleophilic substitution reaction using a suitable fluorinating agent. The final step is the formation of the oxazepane ring, which can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the oxazepane ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
  • N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
  • N-[(3-iodo-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide

Uniqueness

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-13-11-21(6-2-8-24-13)17(23)20-10-14-3-4-16(15(18)9-14)22-7-5-19-12-22/h3-5,7,9,12-13H,2,6,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUAMRLSAQVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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